molecular formula C13H14N2 B096761 4,4'-Trimethylenedipyridine CAS No. 17252-51-6

4,4'-Trimethylenedipyridine

Cat. No.: B096761
CAS No.: 17252-51-6
M. Wt: 198.26 g/mol
InChI Key: OGNCVVRIKNGJHQ-UHFFFAOYSA-N
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Description

4,4’-Trimethylenedipyridine is an organic compound that consists of two pyridine rings connected by a trimethylene bridge

Biochemical Analysis

Biochemical Properties

4,4’-Trimethylenedipyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand in redox-active self-assembling systems, such as [Os(bpy)2(dipy)Cl]+, where it influences the formal potential of the system in different solvents . The compound’s ability to form stable complexes with metal ions and its thermal stability make it a valuable reagent in various biochemical applications. Additionally, 4,4’-Trimethylenedipyridine has been used as a catalyst in the synthesis of N-methyl imines, demonstrating its versatility in facilitating organic reactions .

Cellular Effects

The effects of 4,4’-Trimethylenedipyridine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with redox-active systems can impact cellular redox states, thereby affecting signaling pathways that rely on redox-sensitive proteins. Furthermore, 4,4’-Trimethylenedipyridine’s role as a catalyst in organic reactions suggests that it may influence metabolic pathways by altering the availability of key intermediates and products .

Molecular Mechanism

At the molecular level, 4,4’-Trimethylenedipyridine exerts its effects through various binding interactions with biomolecules. It can form stable complexes with metal ions, which can then participate in redox reactions. This interaction is crucial for its role in redox-active self-assembling systems. Additionally, 4,4’-Trimethylenedipyridine’s ability to act as a catalyst in the synthesis of N-methyl imines involves the formation of hydrogen bonds and other non-covalent interactions that facilitate the reaction . These molecular interactions highlight the compound’s versatility and its potential to modulate biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4,4’-Trimethylenedipyridine over time are important considerations in laboratory settings. The compound has been reported to have high thermal stability and low toxicity, making it suitable for long-term studies . Its stability allows it to be used in various experimental conditions without significant degradation, ensuring consistent results. It is essential to monitor the compound’s stability and any potential degradation products to fully understand its long-term effects on cellular function.

Metabolic Pathways

4,4’-Trimethylenedipyridine is involved in various metabolic pathways, particularly those related to redox reactions. Its interaction with metal ions and participation in redox-active systems suggest that it may influence metabolic flux and metabolite levels. The compound’s role as a catalyst in organic reactions also indicates its potential to modulate metabolic pathways by altering the availability of key intermediates

Transport and Distribution

The transport and distribution of 4,4’-Trimethylenedipyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions suggests that it may be transported through metal ion transporters. Additionally, its solubility in green solvents such as water and ethanol indicates that it can be distributed efficiently within biological systems

Subcellular Localization

The subcellular localization of 4,4’-Trimethylenedipyridine is determined by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to form stable complexes with metal ions and participate in redox reactions suggests that it may localize to organelles involved in redox processes, such as mitochondria. Additionally, its role as a catalyst in organic reactions indicates that it may be localized to regions of the cell where these reactions occur

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Trimethylenedipyridine can be synthesized through the Willgerodt-Kindler reaction, which involves the polycondensation of dialdehydes in the presence of sulfur to form polythioamides . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods: While specific industrial production methods for 4,4’-Trimethylenedipyridine are not extensively documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would typically involve optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Trimethylenedipyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyridine ring is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of 4,4’-Trimethylenedipyridine.

    Reduction: More saturated derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4,4’-Trimethylenedipyridine has several applications in scientific research:

Properties

IUPAC Name

4-(3-pyridin-4-ylpropyl)pyridine
Source PubChem
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InChI

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCVVRIKNGJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044852
Record name 4,4'-Propane-1,3-diyldipyridine
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Molecular Weight

198.26 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
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Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17252-51-6
Record name 1,3-Bis(4′-pyridyl)propane
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Record name 4,4'-Trimethylenedipyridine
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Record name 4,4'-Trimethylenedipyridine
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Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
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Record name 4,4'-Propane-1,3-diyldipyridine
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Record name 4,4'-(propane-1,3-diyl)dipyridine
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Record name 4,4'-TRIMETHYLENEDIPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-trimethylenedipyridine?

A1: The molecular formula of this compound is C13H14N2. Its molecular weight is 198.26 g/mol.

Q2: How does this compound typically interact with metal centers?

A2: this compound usually acts as a bridging ligand, coordinating to metal centers through its two nitrogen atoms. This bridging action can result in the formation of various structures, including 1D chains, 2D sheets, and 3D frameworks. [ [, , , , , , , ] ]

Q3: Can you give an example of a specific metal-organic framework (MOF) structure formed using this compound?

A3: Researchers have synthesized a homochiral MOF using cobalt, D-camphorates, and this compound. This MOF, denoted as [Co2(D-cam)2(TMDPy)], possesses a non-interpenetrating primitive cubic net structure and has shown promise as a chiral stationary phase in high-performance liquid chromatography (HPLC). [ [] ]

Q4: What role does this compound play in the stability of metal-organic frameworks (MOFs)?

A4: The flexible trimethylene spacer in this compound allows for conformational adjustments within the MOF structure, potentially enhancing its stability. This flexibility can be particularly important when incorporating guest molecules into the MOF pores. [ [, ] ]

Q5: Are there examples of this compound-based materials exhibiting water stability?

A5: Yes, researchers have successfully synthesized water-stable low-dimensional hybrid lead halide perovskites using 4,4'-trimethylenedipyridinium as the A-site cation. The protonated form of this compound exhibits long-range cation-π stacking interactions, contributing to the perovskite's remarkable water stability even after six months of continuous water treatment. [ [] ]

Q6: Has this compound been used in catalytic applications?

A6: Yes, this compound has been explored as a modifier in zeolite catalysts for the dehydration of methyl lactate to acrylic acid and methyl acrylate. Impregnating Na-FAU zeolite with this compound at a specific loading resulted in a high dehydration selectivity of 96 ± 3% over an extended time on stream, demonstrating its potential in heterogeneous catalysis. [ [] ]

Q7: Have computational methods been used to study this compound-containing systems?

A7: Yes, density functional theory (DFT) calculations have been employed to understand the formation of metalacages using this compound as a bridging ligand with tetracopper(I) complexes. These calculations provided insights into the structural preferences and stability of the resulting metalacages. [ [] ]

Q8: How does the structure of this compound influence its coordination behavior?

A8: The flexibility of the trimethylene spacer in this compound is crucial for its ability to adopt various conformations and bridge metal centers with different coordination geometries. This flexibility contributes to the structural diversity observed in this compound-based coordination polymers. [ [, , , , , , , , ] ]

Q9: Are there studies comparing the effects of different bridging ligands, including this compound, on the properties of coordination polymers?

A9: Yes, researchers have investigated the impact of different dipyridine ligands, including this compound, on the properties of MnII/CoII-terephthalate frameworks. These studies have examined how the length and flexibility of the bridging ligand influence the framework structure, magnetic behavior, and thermal stability. [ [] ]

Q10: Are there specific formulation strategies for improving the stability or solubility of this compound-based materials?

A10: While specific formulation strategies for this compound itself are not extensively discussed in the provided research, the choice of solvent and reaction conditions significantly influences the resulting structure and properties of this compound-containing materials. [ [, , , , , , , , ] ] For example, supercritical CO2 has been successfully used as an eco-efficient solvent for preparing copper(II) one-dimensional MOFs with this compound, achieving high yields and demonstrating the impact of solvent choice on synthesis. [ [] ]

Q11: What analytical techniques are commonly used to characterize this compound-containing materials?

A11: A range of techniques is employed, including: * Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions. [ [, , , , , , , , , , , , ] ] * Powder X-ray diffraction (PXRD): This method helps identify the crystalline phases present in a sample and assess its crystallinity. [ [, , , ] ] * Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the compound and can be used to study intermolecular interactions like hydrogen bonding. [ [, , , , , , ] ] * Thermogravimetric analysis (TGA): TGA is used to study the thermal stability of materials and determine their decomposition temperatures. [ [, , , , , ] ] * Elemental analysis: This technique determines the percentage composition of elements in a compound, confirming its purity and composition. [ [, , , ] ] * UV-vis spectroscopy: This technique provides information about the electronic transitions within a molecule and can be used to study its optical properties. [ [, , ] ] * Fluorescence spectroscopy: Used to study the luminescent properties of materials, particularly their excitation and emission wavelengths. [ [, , , , ] ] * Electrochemical techniques: Such as cyclic voltammetry and chronoamperometry, are used to investigate the electron transfer properties of this compound-containing complexes, particularly those involving metal centers. [ [, , , , ] ]

Q12: How does research on this compound contribute to different scientific disciplines?

A12: Research on this compound bridges several disciplines:

  • Crystal Engineering: The compound's ability to direct the formation of specific supramolecular architectures contributes to our understanding of crystal packing and intermolecular interactions. [ [, , , , , , ] ]
  • Coordination Chemistry: Studying its coordination modes with various metal centers provides insights into the synthesis of diverse metal-organic frameworks (MOFs) and coordination polymers with tailored properties. [ [, , , , , , , ] ]
  • Materials Science: The development of this compound-based materials, including porous MOFs and luminescent coordination polymers, has implications for applications in gas storage, separation, sensing, and light-emitting devices. [ [, , , , , , ] ]
  • Catalysis: Exploring its use as a modifier in heterogeneous catalysts, such as those for dehydration reactions, expands the toolbox for designing efficient and selective catalytic systems. [ [] ]

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